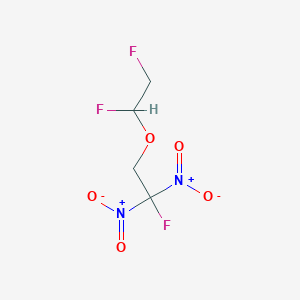
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide is a chemical compound that belongs to the class of oxirane dicarboxamides This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and two butyl groups attached to the nitrogen atoms of the dicarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide can be synthesized through the Radziszewski oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide (H~2~O~2~) and sodium hydroxide (NaOH) or sodium carbonate (Na~2~CO~3~) as the oxidizing agents . This reaction proceeds under mild conditions and yields the desired oxirane-2,3-dicarboxamides in good yields. The reaction involves the formation of peroxycarbiminic acids, which undergo intramolecular oxidation to form the oxirane ring.
Industrial Production Methods
Industrial production methods for N2,N~3~-Dibutyloxirane-2,3-dicarboxamide typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of beta-amino alcohols or other derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Primary amines are often used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Oxirane derivatives.
Reduction: Amines or alcohols.
Substitution: Beta-amino alcohols or other substituted derivatives.
Applications De Recherche Scientifique
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antifungal or antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N2,N~3~-Dibutyloxirane-2,3-dicarboxamide involves its interaction with molecular targets through its oxirane ring and dicarboxamide moiety. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 2,6-Bis(pyrazine-2-carboxamido)pyridine
- 2,6-Bis(pyridine-2-carboxamido)pyridine
Uniqueness
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide is unique due to its specific structural features, including the presence of an oxirane ring and two butyl groups attached to the nitrogen atoms. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
63129-88-4 |
|---|---|
Formule moléculaire |
C12H22N2O3 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
2-N,3-N-dibutyloxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C12H22N2O3/c1-3-5-7-13-11(15)9-10(17-9)12(16)14-8-6-4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
BPQPFDOLUXTGKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1C(O1)C(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


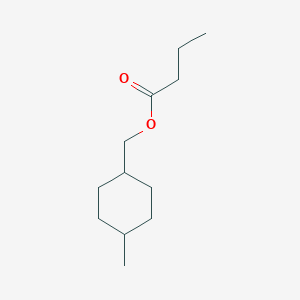

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)

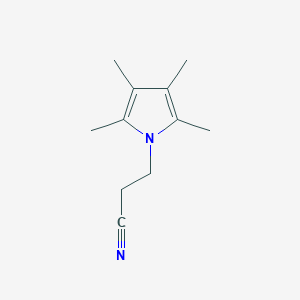
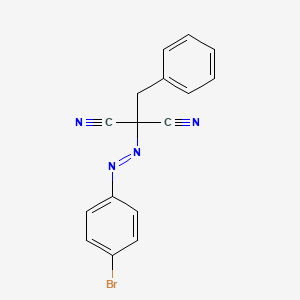

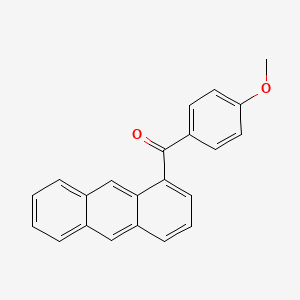
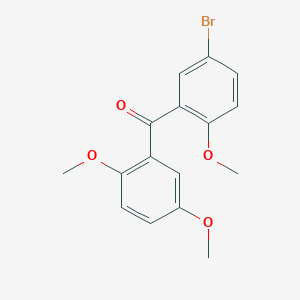
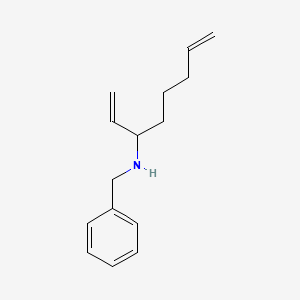
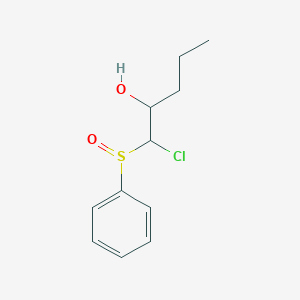
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
